molecular formula C22H22ClN3O2 B1264246 N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide

N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide

Cat. No. B1264246
M. Wt: 395.9 g/mol
InChI Key: GVXPLMPWFQQXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide is a member of biphenyls and an organochlorine compound.

Scientific Research Applications

1. Cannabinoid Receptor Antagonism

A study by Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives, including compounds similar to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, as cannabinoid receptor antagonists. These compounds may serve as pharmacological probes to study cannabinoid receptor binding sites and could potentially be used to antagonize harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

2. Molecular Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound closely related to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, exploring its molecular interaction with the CB1 cannabinoid receptor. The study provided insights into the steric binding interactions and potential for antagonist activity of such compounds (Shim et al., 2002).

3. Potential Radioligands for Medical Imaging

Research by Katoch-Rouse et al. (2003) focused on synthesizing compounds similar to N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide, specifically aiming to develop radioligands for medical imaging of CB1 cannabinoid receptors. The study highlighted the feasibility of synthesizing radiolabeled compounds for positron emission tomography (PET) imaging (Katoch-Rouse et al., 2003).

4. Evaluation of Anticancer Activity

Shaw et al. (2012) evaluated isoxazole derivatives, like N-phenyl-5-carboxamidyl isoxazoles, for their anticancer activity against colon cancer cells. This research could suggest a potential application for similar compounds in treating colon cancer by inhibiting specific signaling pathways (Shaw et al., 2012).

properties

Product Name

N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-19-5-1-3-17(13-19)18-4-2-6-20(14-18)24-22(27)16-7-10-26(11-8-16)15-21-9-12-28-25-21/h1-6,9,12-14,16H,7-8,10-11,15H2,(H,24,27)

InChI Key

GVXPLMPWFQQXEJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=NOC=C4

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=NOC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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